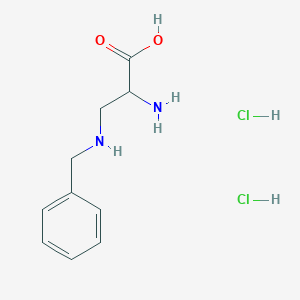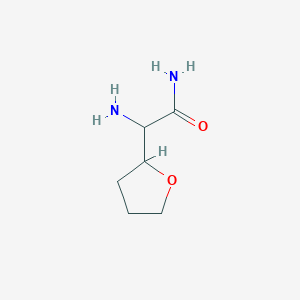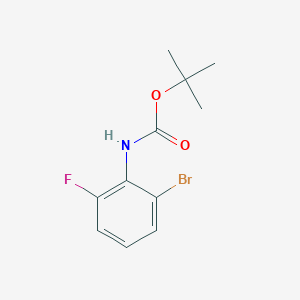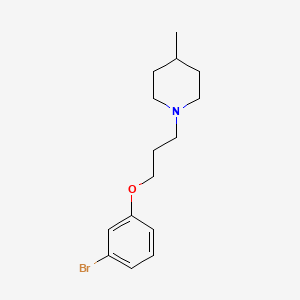
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine
Descripción general
Descripción
“1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine” is a chemical compound. It contains a total of 40 bonds; 19 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 2 tertiary amines (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular formula of “1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine” is C14H21BrN2O, and its molecular weight is 313.23 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine is a compound with notable applications in the field of heterocyclic chemistry, which is crucial due to its therapeutic potential. Research indicates that slight modifications in the structure of such poly-functional compounds can significantly influence their therapeutic abilities. For instance, substituted 1,3,4-oxadiazole derivatives have been synthesized using related compounds, showing moderate to excellent inhibitory effects against certain bacteria. Moreover, these derivatives exhibited significant anti-enzymatic activity against the urease enzyme, with specific compounds being identified as highly active (Rehman et al., 2019).
Spectral Analysis and Antibacterial Evaluation
The spectral analysis and antibacterial evaluation of related compounds, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, show valuable biological activities. These compounds are synthesized through a series of steps and structurally corroborated through spectral data analysis. The antibacterial screening of these compounds has revealed valuable results, indicating their potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Chiral Derivatives and Biological Evaluation
The synthesis of chiral derivatives of compounds similar to 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperidine, such as 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines, and their biological evaluation at various sites like sigma1, sigma2, and sterol delta8-delta7 isomerase sites, have been researched. These compounds have shown high sigma1-site affinities, indicating their potential use in central nervous system disorders and neuropathies (Berardi et al., 2003).
Thermochemistry of Methylpiperidines
In an attempt to understand the influence of the methyl group on the stability and conformational behavior of the piperidine ring, research has been conducted on the standard molar enthalpies of formation of various methylpiperidines. This study combines experimental and computational approaches, providing insights into the thermochemical properties of these compounds (Ribeiro da Silva et al., 2006).
Mecanismo De Acción
- Andrade-Jorge, E., Bahena-Herrera, J. R., Garcia-Gamez, J., Padilla-Martínez, I. I., & Trujillo-Ferrara, J. G. (2017). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Medicinal Chemistry Research, 26(10), 2420–2431
- Biosynth. (n.d.). 4-(3-(3-Bromophenoxy)propyl)morpholine. Retrieved from here .
- Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from here .
Propiedades
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-13-6-9-17(10-7-13)8-3-11-18-15-5-2-4-14(16)12-15/h2,4-5,12-13H,3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBXAGJZFIICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228199 | |
| Record name | Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-41-7 | |
| Record name | Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[3-(3-bromophenoxy)propyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1382155.png)
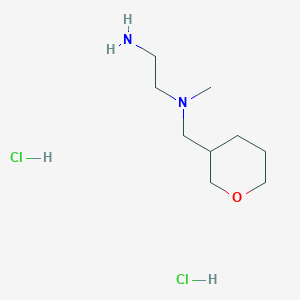
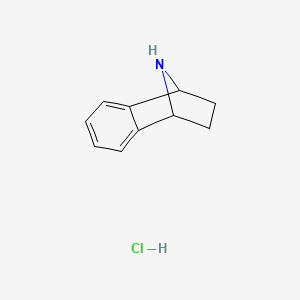
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
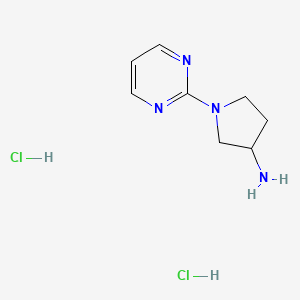
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

